Product packaging for Isopropyl 2-Bromo-5-cyanobenzoate(Cat. No.:)

Isopropyl 2-Bromo-5-cyanobenzoate

Cat. No.: B13677291
M. Wt: 268.11 g/mol
InChI Key: TYTASJSMDQNYKE-UHFFFAOYSA-N
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Description

Isopropyl 2-bromo-5-cyanobenzoate (CAS 2347427-72-7) is a high-purity ester derivative valued in organic synthesis for its dual functionality as a versatile chemical intermediate. Its molecular formula is C 11 H 10 BrNO 2 and it has a molecular weight of 268.11 . The compound features both a bromine atom and a cyano group on the aromatic ring, making it an ideal substrate for sequential cross-coupling reactions and functional group transformations. A prominent and advanced application of this compound is its use as a key starting material in continuous flow-flash chemistry for the efficient, large-scale synthesis of multifunctional benzoic acid derivatives, such as 5-bromo-3-cyano-2-formylbenzoic acid . In this high-yielding process, the ester undergoes a rapid bromine-lithium exchange, and the resulting aryllithium intermediate is formylated, demonstrating the compound's critical role in modern, scalable synthetic methodologies . This reactivity profile makes this compound particularly valuable for researchers developing active pharmaceutical ingredients (APIs) and other complex organic molecules, especially within the fields of medicinal chemistry and process chemistry . The product is for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO2 B13677291 Isopropyl 2-Bromo-5-cyanobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

propan-2-yl 2-bromo-5-cyanobenzoate

InChI

InChI=1S/C11H10BrNO2/c1-7(2)15-11(14)9-5-8(6-13)3-4-10(9)12/h3-5,7H,1-2H3

InChI Key

TYTASJSMDQNYKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)C#N)Br

Origin of Product

United States

Synthetic Methodologies for Isopropyl 2 Bromo 5 Cyanobenzoate

Established Synthetic Routes and Reaction Conditions

Traditional synthesis relies on a sequence of well-understood reactions, typically starting from a simpler benzoic acid derivative. The final structure is built by the sequential addition of the bromo, cyano, and isopropyl ester functionalities.

The introduction of a bromine atom onto the aromatic ring is a key step, typically achieved through electrophilic aromatic substitution. For a precursor like 3-cyanobenzoic acid, the existing carboxyl and cyano groups, both being electron-withdrawing and meta-directing, influence the position of the incoming bromine atom. The bromination of 2-chlorobenzoic acid using an N-Bromosuccinimide (NBS)/sulfuric acid system is a known method for producing the 5-bromo isomer, suggesting a similar strategy could be effective. google.com The reaction conditions, such as temperature and the choice of brominating agent and catalyst, are critical for achieving high selectivity and yield. google.com

There are several established methods for introducing a cyano group onto an aromatic ring. One of the most common is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. For instance, a synthetic route could begin with 3-aminobenzoic acid, which is then converted to 3-cyanobenzoic acid. chemicalforums.com Another approach involves the reaction of bromobenzoic acids with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA), which is thought to proceed through a benzyne (B1209423) intermediate. acs.org

The final step in a classical synthesis route is often the esterification of the 2-bromo-5-cyanobenzoic acid intermediate. The Fischer-Speier esterification is a fundamental method where the carboxylic acid is reacted with an alcohol—in this case, isopropyl alcohol—in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comuakron.edu The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com Alternative methods include using N-bromosuccinimide (NBS) as an efficient and selective metal-free catalyst for the direct esterification of aryl carboxylic acids under mild, neat conditions. nih.gov A continuous process for manufacturing isopropyl esters involves passing propylene (B89431) gas and the carboxylic acid over an acid ion exchanger catalyst. google.com

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

Method Catalyst/Reagents Conditions Typical Yield Reference
Fischer-Speier Isopropyl Alcohol, H₂SO₄ (catalyst) Heat, often reflux Variable, depends on equilibrium masterorganicchemistry.com, uakron.edu
NBS-Catalyzed Isopropyl Alcohol, NBS (catalyst) 70 °C, neat High (up to 100% conversion reported for methanol) nih.gov
Continuous Flow Propylene, Acid Ion Exchanger 40 to 170 °C, continuous flow Not specified google.com

Advanced Synthetic Approaches: Continuous Flow Chemistry and Microreactor Technology

Modern synthetic chemistry increasingly utilizes continuous flow and microreactor technologies to improve safety, efficiency, and scalability, particularly for reactions involving unstable intermediates or hazardous reagents. beilstein-journals.org These benefits are highly relevant to the synthesis of complex molecules like Isopropyl 2-bromo-5-cyanobenzoate.

The bromine-lithium exchange is a powerful transformation for creating highly reactive aryllithium intermediates from aryl bromides. nih.govnih.gov However, these intermediates are often thermally unstable. researchgate.net Research has specifically demonstrated the successful bromine-lithium exchange on this compound using n-butyllithium (n-BuLi) at -50 °C within a continuous flow microreactor. The exchange is exceptionally rapid, occurring in under 0.1 seconds. Flow chemistry provides precise control over the low temperature and extremely short residence time, which is crucial for minimizing the decomposition of the aryllithium species before it can be trapped by an electrophile. rsc.org This level of control is difficult to achieve in conventional batch reactors. beilstein-journals.org

Table 2: Conditions for Bromine-Lithium Exchange in a Flow Microreactor

Substrate Reagent Temperature Residence Time Key Advantage Reference
This compound n-Butyllithium (n-BuLi) -50 °C < 0.1 seconds Minimizes decomposition of the unstable aryllithium intermediate.
General Aryl Bromides n-BuLi or t-BuLi Cryogenic (e.g., -78 °C) Milliseconds to seconds Precise temperature and time control enhances yield and safety. researchgate.net, rsc.org

The aryllithium intermediate generated via bromine-lithium exchange is a potent nucleophile that can be reacted with various electrophiles. A common subsequent reaction is formylation, where the intermediate is trapped with a formylating agent like N,N-dimethylformamide (DMF) to introduce an aldehyde group. acs.org Performing this trapping step under continuous flow conditions allows for the safe and efficient handling of the cryogenic and highly reactive species. acs.org

An alternative advanced approach to formylation involves the palladium-catalyzed reductive carbonylation of aryl bromides using synthesis gas (a mixture of carbon monoxide and hydrogen). nih.gov This method has been successfully adapted to continuous-flow protocols, offering good to excellent yields of aryl aldehydes within a residence time of 45 minutes at elevated temperature and pressure (e.g., 120 °C and 12 bar). nih.gov The precise control over the CO-to-H₂ ratio afforded by flow systems is critical for optimizing the reaction yield. nih.gov

Table 3: Typical Conditions for Palladium-Catalyzed Formylation of Aryl Bromides in Continuous Flow

Catalyst System Reagents Temperature Pressure Residence Time Reference
Pd(OAc)₂ / cataCXium A Syngas (CO/H₂) 120 °C 12 bar 45 minutes nih.gov
Pd(OAc)₂ / dppp Syngas (CO/H₂) 100-120 °C 10-20 bar 27-45 minutes nih.gov

Optimization of Reaction Conditions for Scalability and Efficiency

No publicly available data exists on the optimization of reaction conditions for the synthesis of this compound.

Temperature and Residence Time Adjustments

Specific details on the impact of temperature and residence time on the synthesis of this compound have not been reported in the available literature.

Catalyst Systems and Solvent Effects

Information regarding the specific catalyst systems and solvent effects for the synthesis of this compound is not available.

Comparison of Batch vs. Flow Processes for this compound Synthesis

A comparative study of batch versus continuous flow processes for the synthesis of this compound, including data on yield, purity, and efficiency, has not been published.

Reactivity and Reaction Mechanisms of Isopropyl 2 Bromo 5 Cyanobenzoate

Reactions Involving the Aromatic Halogen (Bromine)

The carbon-bromine bond is the most reactive site for many synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition metal catalysis provides a powerful toolkit for elaborating the structure of Isopropyl 2-Bromo-5-cyanobenzoate by replacing the bromine atom. researchgate.net These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. sci-hub.se

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. youtube.com For this compound, this reaction allows for the introduction of a wide variety of aryl, vinyl, or alkyl groups at the 2-position.

The catalytic cycle, a well-established mechanism, generally involves three key steps: youtube.com

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) intermediate.

Transmetalation : The organic group from the boronic acid or ester derivative is transferred to the palladium(II) complex, displacing the bromide. This step typically requires a base to activate the organoboron reagent.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

StepDescriptionIntermediate Species
Oxidative Addition Pd(0) catalyst inserts into the Ar-Br bond.Aryl-Pd(II)-Br Complex
Transmetalation Organic group (R') from boronic acid (R'B(OH)₂) replaces the bromide on the Pd(II) complex.Aryl-Pd(II)-R' Complex
Reductive Elimination The two organic groups are expelled from the Pd center, forming a new C-C bond and regenerating Pd(0).Final Product (Ar-R') + Pd(0)

Table 1: Generalized Mechanism of the Suzuki-Miyaura Coupling Reaction.

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound can participate in a variety of other metal-catalyzed cross-coupling reactions. researchgate.net These alternatives allow for the formation of different types of bonds and the use of different coupling partners.

Stille Coupling : This reaction utilizes an organostannane reagent (organotin compound) to couple with the aryl bromide in the presence of a palladium catalyst, offering another effective route to carbon-carbon bond formation.

Sonogashira Coupling : For the introduction of alkyne functionalities, the Sonogashira coupling is employed. This reaction typically involves a palladium catalyst and a copper co-catalyst to couple the aryl bromide with a terminal alkyne.

Nickel-Catalyzed Couplings : As a more economical alternative to palladium, nickel-based catalysts are increasingly used for cross-coupling reactions involving aryl halides. researchgate.net These catalysts can promote similar transformations to their palladium counterparts.

Coupling ReactionMetal CatalystCoupling PartnerBond Formed
Stille PalladiumOrganostannane (R-SnBu₃)C-C
Sonogashira Palladium/CopperTerminal Alkyne (R-C≡CH)C-C (alkynyl)
Nickel-Coupling NickelVarious OrganometallicsC-C, C-N, etc.

Table 2: Examples of Other Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. youtube.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.comyoutube.com

In this compound, the bromine atom is the leaving group. The powerful electron-withdrawing cyano group is situated para to the bromine. The isopropyl carboxylate group, also electron-withdrawing, is ortho to the bromine. This arrangement makes the carbon atom attached to the bromine highly electrophilic and susceptible to attack by a nucleophile. youtube.com

The reaction typically proceeds via an addition-elimination mechanism: youtube.com

Addition : A strong nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing cyano and ester groups.

Elimination : The aromaticity of the ring is restored as the leaving group (bromide ion) is expelled, resulting in the substituted product.

The rate of this reaction is influenced by the ability of the halogen to activate the ring for nucleophilic attack. Due to its high electronegativity, fluorine is typically the best halogen for activating a ring toward SNAr, followed by chlorine and then bromine. youtube.com

Metal-Catalyzed Cross-Coupling Reactions

Transformations of the Cyano Group

The cyano (-C≡N) group is a versatile functional group that can be converted into other important chemical moieties, such as carboxylic acids or amines.

The cyano group in this compound can undergo both hydrolysis and reduction to yield different functional products.

Hydrolysis : Under acidic or basic conditions, the nitrile can be hydrolyzed. This process first yields a primary amide intermediate, which can then be further hydrolyzed to a carboxylic acid. This transformation converts the cyano group at the 5-position into a carboxyl group, resulting in a substituted isophthalic acid derivative.

Reduction : The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This converts the cyano group into an aminomethyl group (-CH₂NH₂), providing a route to synthesize substituted benzylamine (B48309) derivatives.

TransformationReagentsProduct Functional Group
Hydrolysis H₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)
Reduction 1. LiAlH₄ 2. H₂O or H₂, CatalystPrimary Amine (-CH₂NH₂)

Table 3: Common Transformations of the Cyano Group.

Reactivity of the Isopropyl Ester Functionality

The isopropyl ester group in this compound is a key functional handle that can undergo several characteristic reactions.

Hydrolysis: The hydrolysis of esters, particularly under alkaline conditions, is a well-studied reaction that typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org In the presence of a large excess of the base, the reaction can be treated as pseudo-first-order. chemrxiv.org The rate of hydrolysis is influenced by temperature, with higher temperatures leading to faster reaction rates. researchgate.net Studies on the alkaline hydrolysis of various synthetic organic esters have been conducted to determine their degradation kinetics. chemrxiv.org

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is reversible, and an excess of the new alcohol is often used to drive the equilibrium towards the desired product. ui.ac.id The synthesis of fatty acid isopropyl esters from vegetable oils via transesterification has been extensively investigated. ui.ac.idui.ac.idnih.gov These studies often employ a catalyst, such as potassium hydroxide, and can be intensified using microwave irradiation, which significantly reduces the reaction time compared to conventional heating. ui.ac.idui.ac.id The rate of transesterification is dependent on factors such as the molar ratio of alcohol to oil, catalyst concentration, and reaction time. ui.ac.id For example, in the synthesis of fatty acid isopropyl esters from crude palm oil, a higher yield was obtained with an increased molar ratio of isopropanol (B130326) to oil. ui.ac.idui.ac.id The use of isopropanol as a co-solvent has also been shown to increase the rate of transesterification in biodiesel production. researchgate.net

The kinetics of the synthesis of isopropyl palmitate from palmitic acid and isopropanol has been studied, revealing a two-step process that follows a tetrahedral mechanism and second-order reaction kinetics. sci-hub.se Similarly, the esterification of acetic acid with isopropyl alcohol catalyzed by an ion-exchange resin has been investigated, with kinetic models developed to describe the reaction. nih.gov

The carbonyl carbon of the isopropyl ester group is electrophilic and susceptible to attack by nucleophiles. youtube.com This reaction proceeds through a tetrahedral intermediate. sci-hub.seyoutube.com The reactivity of the carbonyl group towards nucleophilic attack is influenced by both steric and electronic factors. chegg.com In comparison to other carbonyl-containing compounds, esters like isopropyl benzoate (B1203000) are generally less reactive than acid chlorides and anhydrides, but more reactive than amides. chegg.comchegg.com

The steric bulk of the isopropyl group can hinder the approach of a nucleophile compared to a less bulky methyl or ethyl ester. uky.edu The nature of the nucleophile is also critical; stronger nucleophiles will react more readily. uky.edu In the context of transesterification, the attacking nucleophile (an alcohol) can also act as a leaving group, making the reaction reversible. youtube.com The relative strength of the attacking nucleophile versus the leaving group will determine the position of the equilibrium. youtube.com

Theoretical Studies on Reaction Pathways and Intermediates

Theoretical and computational studies provide valuable insights into the mechanisms, transition states, and intermediates of chemical reactions involving molecules like this compound.

The bromine atom on the aromatic ring of this compound presents an opportunity for the formation of an organolithium intermediate through lithium-halogen exchange. This is a common method for preparing organolithium reagents. researchgate.net The reaction of bromoarenes with an organolithium reagent like n-butyllithium, typically at low temperatures, can generate the corresponding aryllithium species. researchgate.net This intermediate can then be trapped with various electrophiles to introduce new functional groups.

Another important reaction for functionalizing aromatic rings is directed ortho-lithiation, where a functional group directs the deprotonation of a nearby ortho-hydrogen by an organolithium base. researchgate.netnih.govacs.org While the bromine atom in this compound is the primary site for lithium-halogen exchange, the cyano and isopropyl ester groups could potentially act as directing groups for lithiation at other positions on the ring, although this is less likely to compete with the faster halogen exchange.

Computational studies, often using Density Functional Theory (DFT), have been employed to understand the structure and reactivity of organolithium reagents and their aggregates. researchgate.netresearchgate.netacs.org These studies have shown that organolithium compounds often exist as aggregates (dimers, tetramers, etc.) in solution, and the degree of aggregation can influence their reactivity. nih.govresearchgate.netacs.org The solvent and the presence of coordinating additives like TMEDA (N,N,N',N'-tetramethylethylenediamine) can also play a crucial role in the reaction mechanism by breaking down these aggregates. researchgate.netnih.govnih.gov Theoretical calculations have helped to elucidate the diastereoselectivity of ortho-lithiation reactions of chiral ferrocenes by modeling transition states that include solvent or coordinating additives. nih.gov

Transition state theory is fundamental to understanding reaction rates and mechanisms. Computational methods can be used to locate and characterize the transition state structure for a given elementary reaction step. youtube.comyoutube.com A transition state represents the energy maximum along the reaction coordinate. youtube.com

For reactions involving this compound, transition state analysis could be applied to several key transformations:

Nucleophilic Acyl Substitution: For the hydrolysis or transesterification of the isopropyl ester, theoretical calculations can model the transition state of the tetrahedral intermediate formation and its subsequent breakdown. The energy barrier of this transition state would determine the reaction rate.

Organolithium Reactions: In the case of ortho-lithiation, ab initio calculations have shown that the complexation of the organolithium reagent in the transition state, rather than in the ground state, is what determines the directing and activating effect of a substituent. researchgate.net For example, in the lithiation of anisole, the activation barrier for ortho-metalation is significantly lower than for para-metalation. researchgate.net

Cycloaddition Reactions: The stereochemical and regiochemical outcomes of cycloaddition reactions are governed by the transition state geometry. Theoretical models can predict the preferred transition state (e.g., endo vs. exo in Diels-Alder reactions) and thus the major product. nih.gov

Theoretical studies on C-arylations with aryl halides have been used to understand their intrinsic reactivity and reaction mechanisms. nih.gov Such studies on systems related to this compound could provide predictive power for its synthetic transformations.

Advanced Spectroscopic and Spectrometric Characterization of Isopropyl 2 Bromo 5 Cyanobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Electronic Environment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Isopropyl 2-bromo-5-cyanobenzoate. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, one can confirm the connectivity of atoms and probe the electronic environment of the nuclei.

The structure of this compound contains three distinct regions: the substituted benzene (B151609) ring, the isopropyl group, and the ester linkage. The aromatic region is substituted with three different groups: a bromine atom, a cyano group, and an isopropyl carboxylate group. The electron-withdrawing nature of the bromo and cyano groups, along with the carboxylate function, will significantly influence the chemical shifts of the aromatic protons and carbons, pushing them downfield.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H (H-6)~ 8.2dJ ≈ 2.0
Aromatic-H (H-4)~ 7.9ddJ ≈ 8.5, 2.0
Aromatic-H (H-3)~ 7.8dJ ≈ 8.5
Isopropyl-CH~ 5.2septJ ≈ 6.3
Isopropyl-CH₃~ 1.4dJ ≈ 6.3

Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~ 164
Aromatic-C (C-1)~ 134
Aromatic-C (C-2)~ 122
Aromatic-C (C-3)~ 133
Aromatic-C (C-4)~ 138
Aromatic-C (C-5)~ 112
Aromatic-C (C-6)~ 135
Nitrile (C≡N)~ 117
Isopropyl-CH~ 71
Isopropyl-CH₃~ 22

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments would be crucial to unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment would verify proton-proton couplings. The primary expected correlations would be between the isopropyl methine proton (~5.2 ppm) and the isopropyl methyl protons (~1.4 ppm). Correlations between the aromatic protons would also be observed, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would include: the isopropyl methine proton to its corresponding carbon (~71 ppm), the isopropyl methyl protons to their carbon (~22 ppm), and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for piecing the structure together. Key expected correlations would be:

From the isopropyl methyl protons (~1.4 ppm) to the isopropyl methine carbon (~71 ppm) and the ester carbonyl carbon (~164 ppm).

From the isopropyl methine proton (~5.2 ppm) to the ester carbonyl carbon (~164 ppm).

From the aromatic proton H-6 (~8.2 ppm) to the carbonyl carbon (~164 ppm) and other aromatic carbons (C-2, C-4).

Advanced NMR for Conformational Analysis

The conformation of the molecule, particularly the orientation of the isopropyl ester group relative to the benzene ring, could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment could reveal through-space proximity between the isopropyl methine proton and the aromatic proton at the H-3 position. The presence or absence of this correlation would provide insight into the preferred rotational conformation (conformer) of the ester group in solution. However, without experimental data, any discussion on the specific conformation remains speculative.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Signatures and Molecular Vibrations

Vibrational spectroscopy provides clear signatures for the various functional groups within this compound.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is expected to be dominated by strong absorptions from the carbonyl and nitrile groups.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The nitrile and aromatic ring vibrations are often strong and easily identifiable in Raman spectra.

Predicted Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-HStretch3100-3000Medium-Weak
Aliphatic C-H (Isopropyl)Stretch2980-2960Medium
Nitrile (C≡N)Stretch2235-2220Medium, Sharp
Ester Carbonyl (C=O)Stretch1730-1715Strong, Sharp
Aromatic C=CStretch1600-1450Medium
Ester C-OStretch1300-1100Strong
C-BrStretch680-515Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₀BrNO₂), the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M+ and M+2 isotopic pattern for all bromine-containing fragments.

Predicted High-Resolution Mass Spectrometry Data

Ion Formula Predicted Monoisotopic Mass (m/z)
[M]⁺ (for ⁷⁹Br)[C₁₁H₁₀⁷⁹BrNO₂]⁺266.9944
[M]⁺ (for ⁸¹Br)[C₁₁H₁₀⁸¹BrNO₂]⁺268.9923

The fragmentation in the mass spectrometer would likely proceed through several key pathways:

Loss of the isopropyl group: Cleavage of the C-O bond could lead to the loss of a propene molecule (C₃H₆) or an isopropyl radical (•C₃H₇), resulting in a prominent fragment corresponding to the 2-bromo-5-cyanobenzoic acid cation.

Formation of the benzoyl cation: A common fragmentation pathway for benzoates is the formation of the substituted benzoyl cation [C₈H₃BrNO]⁺ through the loss of the isopropoxy radical (•OC₃H₇).

Loss of carbon monoxide: The benzoyl cation could subsequently lose carbon monoxide (CO).

X-ray Crystallography for Solid-State Structural Determination

As of now, no public crystal structure data is available for this compound. If a suitable single crystal could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine:

All bond lengths and angles.

The planarity of the benzene ring.

The exact conformation of the isopropyl ester group relative to the ring in the solid state.

Intermolecular interactions, such as π-stacking or dipole-dipole interactions, which dictate the crystal packing.

Without such experimental data, the solid-state conformation and packing arrangement of the molecule remain unknown.

Computational and Theoretical Chemistry Studies on Isopropyl 2 Bromo 5 Cyanobenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of Isopropyl 2-Bromo-5-cyanobenzoate can be determined by finding the minimum energy conformation. researchgate.net

These calculations would reveal key structural parameters. The benzene (B151609) ring, while largely planar, would exhibit minor distortions due to the electronic effects of its substituents: the bromo, cyano, and isopropyl ester groups. The bond lengths and angles would reflect the interplay of steric and electronic influences. For instance, the C-Br and C-CN bond lengths would be of particular interest, as would the orientation of the isopropyl ester group relative to the aromatic ring. The electronic effects of the electron-withdrawing cyano and bromo groups are expected to influence the aromaticity of the benzene ring. bohrium.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of these orbitals in this compound are critical for understanding its electrophilic and nucleophilic behavior.

The HOMO is expected to be localized primarily on the aromatic ring, with some contribution from the bromine atom's lone pairs. The LUMO, conversely, would likely be distributed over the aromatic ring and significantly influenced by the electron-withdrawing cyano group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The analysis of these frontier orbitals helps in predicting the most likely sites for electrophilic and nucleophilic attack. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: These are illustrative values based on typical DFT calculations for similar aromatic compounds.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. libretexts.org For this compound, the ESP map would highlight regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity.

Regions of negative potential (typically colored red or yellow) indicate electron-rich areas and are susceptible to electrophilic attack. These would be expected around the nitrogen atom of the cyano group and the oxygen atoms of the ester group. walisongo.ac.idresearchgate.net Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. A significant positive potential would be anticipated on the carbon atoms of the aromatic ring, particularly those bonded to the electron-withdrawing bromine and cyano groups. chemrxiv.orgresearchgate.net The bromine atom itself can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making it a potential site for halogen bonding. researchgate.netdtic.mil

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated using DFT to quantify the reactivity of this compound. hakon-art.comrasayanjournal.co.in These descriptors provide a more quantitative picture of the molecule's chemical behavior.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to charge transfer.

Global Electrophilicity Index (ω): Indicates the ability of the molecule to accept electrons.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorValue (a.u.)
Chemical Potential (μ)-0.165
Chemical Hardness (η)0.116
Global Electrophilicity (ω)0.117

Note: These values are for illustrative purposes, derived from the hypothetical HOMO and LUMO energies.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into reaction mechanisms and the energies of transition states. For this compound, a particularly relevant reaction to model would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. dalalinstitute.comlibretexts.orgmasterorganicchemistry.com

By modeling the reaction with a nucleophile (e.g., an alkoxide or an amine), the transition state structure can be located and its energy calculated. youtube.comyoutube.com This would provide the activation energy for the reaction, a critical factor in determining the reaction rate. The mechanism would likely proceed through an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org The electron-withdrawing cyano and ester groups would play a crucial role in stabilizing this intermediate. libretexts.org DFT calculations can also be employed to investigate other potential reactions, such as cross-coupling reactions (e.g., Suzuki or Heck reactions) at the C-Br bond. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, the isopropyl ester group possesses rotational freedom. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this group. rsc.org By simulating the molecule's motion over time, the preferred orientations of the isopropyl group relative to the aromatic ring can be identified, along with the energy barriers for rotation.

Applications of Isopropyl 2 Bromo 5 Cyanobenzoate As a Versatile Building Block in Complex Chemical Syntheses

Precursor in the Synthesis of Substituted Benzoic Acids and Derivatives.benchchem.combenchchem.com

The structure of Isopropyl 2-bromo-5-cyanobenzoate allows for its strategic modification into a variety of substituted benzoic acid derivatives. The presence of the bromine atom, cyano group, and the ester functionality offers multiple handles for sequential or orthogonal chemical reactions, enabling the introduction of new functional groups and the modulation of the molecule's electronic and steric properties.

Formation of Formylbenzoic Acid Derivatives.benchchem.com

A highly efficient method for the synthesis of formylbenzoic acid derivatives utilizes this compound as the starting material. Advanced continuous flow-flash chemistry techniques facilitate the rapid and selective formylation at the 2-position, which is occupied by the bromine atom.

This process involves a bromine-lithium (Br/Li) exchange reaction, where the starting ester is treated with butyllithium (B86547) (BuLi) at a low temperature of -50 °C. This generates a highly reactive aryllithium intermediate. This intermediate is immediately quenched with dimethylformamide (DMF), which serves as the formyl group source. The use of a continuous flow microreactor allows for precise control over temperature and residence time (on the order of milliseconds), leading to high yields and purity of the resulting formylbenzoic acid derivative without requiring extensive purification.

Table 1: Synthesis of Formylbenzoic Acid Derivative

Starting Material Reagents Conditions Product Key Feature

Synthesis of Other Carboxylic Acid Functionalities.benchchem.com

Beyond formylation, this compound serves as a precursor to other benzoic acid derivatives through various transformations. The carbon-bromine bond is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be used to form a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester. This allows for the introduction of a wide range of alkyl or aryl substituents at the 2-position.

Buchwald-Hartwig Amination: This reaction provides a direct route to 2-amino-5-cyanobenzoate derivatives by forming a carbon-nitrogen bond between the aryl bromide and an amine. This transformation typically requires a palladium catalyst, a specialized phosphine (B1218219) ligand (like XPhos or BINAP), and a base.

Furthermore, the other functional groups can be chemically altered:

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or partially hydrolyzed to form an amide. It can also be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4).

The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a common final step in many synthetic sequences.

These transformations can be performed in various combinations to produce a wide library of multifunctional benzoic acid derivatives.

Intermediate in the Synthesis of Heterocyclic Compounds.benchchem.com

The strategic arrangement of reactive groups on the this compound ring makes it an excellent substrate for the synthesis of heterocyclic compounds, particularly those containing nitrogen.

Routes to Nitrogen-Containing Heterocycles.benchchem.comnih.gov

Nitrogen-containing heterocycles are prevalent in biologically active compounds and are key targets in medicinal chemistry. nih.gov The cyano group in this compound is a versatile functionality for constructing these rings.

One common strategy involves the reaction of the cyano group with a dinucleophile. For example:

Reaction with hydrazine can lead to the formation of fused pyrazole (B372694) or pyridazinone ring systems.

Treatment with hydroxylamine can yield isoxazoles.

Reaction with amidines can produce pyrimidine (B1678525) rings.

These reactions provide direct access to a variety of fused heterocyclic compounds. Another approach involves the reduction of the cyano group to an aminomethyl group. This amine can then act as an intramolecular nucleophile, potentially attacking a functionalized 2-position to form a new ring.

Scaffold for Complex Molecular Architectures.benchchem.com

The compound is not just a precursor to simple heterocycles but also serves as a scaffold for building more complex, polycyclic systems. The functional groups allow for cascade reactions where multiple rings are formed in a single synthetic sequence.

Palladium-catalyzed cascade cyclizations are a powerful tool in this context. The process can be initiated by the oxidative addition of a palladium catalyst to the carbon-bromine bond. This is followed by a series of intramolecular insertions and other bond-forming events to rapidly construct a polycyclic framework. The ability to selectively manipulate the bromo, cyano, and ester groups allows chemists to design and execute synthetic routes to intricate molecular architectures that would be difficult to access through other means.

Role in Pharmaceutical and Agrochemical Intermediate Synthesis.google.com

The derivatives of 2-bromo-5-cyanobenzoic acid are valuable intermediates in the synthesis of commercially important products, particularly in the agrochemical sector. For instance, 2-amino-5-cyanobenzoic acid derivatives are key precursors for insecticidal cyanoanthranilic diamides. google.com

A patented process highlights a method for preparing 3-substituted 2-amino-5-cyanobenzoic acid derivatives from 2-amino-5-bromobenzoic acid precursors. google.com This process involves the cyanation of the aryl bromide (replacement of the bromine atom with a cyano group) using a metal cyanide reagent, a copper(I) salt, and an iodide salt reagent. google.com This transformation underscores the industrial relevance of the 2-bromo-5-cyanobenzoyl scaffold in producing high-value agrochemicals. The method is noted for its efficiency and high yields, even with the presence of other reactive functional groups like amines and amides. google.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-bromo-3-cyano-2-formylbenzoic acid
Butyllithium (BuLi)
Dimethylformamide (DMF)
2-amino-5-cyanobenzoate
Lithium aluminum hydride (LiAlH4)
Hydrazine
Hydroxylamine
Amidines
Pyrazole
Pyridazinone
Isoxazole
Pyrimidine
2-amino-5-cyanobenzoic acid
Cyanoanthranilic diamides

Green Chemistry Principles in the Synthesis and Application of Isopropyl 2 Bromo 5 Cyanobenzoate

Development of More Sustainable Synthetic Routes

The pursuit of sustainability in chemical manufacturing has driven the development of advanced synthetic routes for intermediates like Isopropyl 2-bromo-5-cyanobenzoate. These modern approaches prioritize efficiency, safety, and the reduction of environmental impact over traditional methods.

Flow Chemistry for Enhanced Efficiency and Reduced Waste

Continuous flow chemistry, or "flash chemistry," has emerged as a superior alternative to conventional batch processing for reactions involving this compound. acs.orgacs.org This technology is particularly advantageous for managing highly reactive organometallic intermediates, which are often thermally unstable. uniba.it

A notable application is the synthesis of 5-cyano-2-formylbenzoic acid, a key intermediate for various biologically important compounds, starting from this compound. acs.orgresearchgate.net In this process, a bromine-lithium (Br/Li) exchange reaction is conducted using n-butyllithium (n-BuLi). acs.orguniba.it In a flow microreactor, this reaction is extraordinarily rapid, occurring within 0.1 seconds at -50°C. acs.org This level of speed and control is extremely difficult to replicate in a standard batch process. acs.orgresearchgate.net The resulting highly reactive aryllithium intermediate is immediately treated with a formylating agent like N,N-Dimethylformamide (DMF) to yield the desired product. acs.org

The benefits of this flow chemistry approach are manifold. It allows for precise control over reaction temperature and residence time, which is crucial for preventing the decomposition of the unstable organolithium species. researchgate.net This enhanced control leads to higher product selectivity and minimizes the formation of byproducts. uniba.it A significant advantage is the simplification of the downstream process; research has demonstrated that this method can produce large quantities of the final product without the need for purification by column chromatography, a major source of solvent waste. acs.orgresearchgate.net In one documented scale-up synthesis, 237 grams of 5-cyano-2-formylbenzoic acid were produced from 897 grams of this compound in just 270 minutes. acs.orgresearchgate.net

Table 1: Flow Chemistry Parameters for the Synthesis of 5-Cyano-2-formylbenzoic Acid
ParameterConditionAdvantage
Starting MaterialThis compoundReadily available precursor.
ReactionBromine-Lithium ExchangeForms a highly reactive aryllithium intermediate. acs.org
Reagentn-Butyllithium (n-BuLi)Effective lithium source for the exchange. acs.org
Temperature-50°CControls reactivity and prevents degradation of the intermediate. uniba.it
Residence Time~0.1 seconds"Flash" reaction minimizes side product formation. acs.orguniba.it
PlatformContinuous Flow MicroreactorSuperior heat and mass transfer, enhanced safety and control. acs.orguniba.it
OutcomeHigh-yield, purification-free synthesisReduces solvent waste and improves overall process efficiency. acs.org

Solvent-Free or Reduced-Solvent Methodologies

While no entirely solvent-free methods for the direct transformation of this compound are prominently documented, the adoption of flow chemistry inherently leads to a significant reduction in solvent waste. The primary source of solvent reduction in the described flow process is the elimination of the need for extensive purification steps, such as column chromatography, which are notoriously solvent-intensive. acs.orgresearchgate.net

Atom Economy and E-factor Considerations in its Production

Atom economy and Environmental factor (E-factor) are critical metrics for evaluating the sustainability of a chemical process. chembam.com The ideal synthesis incorporates the maximum number of reactant atoms into the final product, thus minimizing waste. researchgate.net

The use of flow chemistry in reactions with this compound significantly improves the atom and step economy, primarily by enabling protecting-group-free synthesis. uniba.it In a conventional batch reaction, the highly nucleophilic organolithium reagent would likely react with the ester and cyano groups present on the molecule. wikipedia.org To prevent this, these functional groups would need to be "protected" with other chemical moieties, a process that requires additional steps for both adding and later removing the protecting groups. nih.govwikipedia.orgorganic-chemistry.org

Table 2: Comparison of Synthesis Strategies and Green Chemistry Metrics
StrategyProcess StepsImpact on Atom Economy & E-Factor
Conventional Batch Synthesis 1. Protection of ester/cyano groups. 2. Br/Li Exchange. 3. Formylation. 4. Deprotection of functional groups. 5. Purification.Low Atom Economy: Atoms from protecting groups and reagents are discarded as waste. High E-Factor: Significant waste generated from extra steps and purification solvents. researchgate.netnih.gov
Flow Chemistry Synthesis 1. Br/Li Exchange and Formylation in one continuous flow. 2. Direct isolation of the product.High Atom Economy: Avoids the use of protecting groups, incorporating more atoms into the product. Low E-Factor: Eliminates waste from protection/deprotection steps and reduces solvent waste by avoiding chromatography. acs.orguniba.it

By facilitating a protecting-group-free synthesis, the flow chemistry route for transforming this compound embodies a more sustainable and efficient chemical process, drastically reducing waste and improving resource utilization. uniba.itresearchgate.net

Emerging Research Frontiers and Future Directions for Isopropyl 2 Bromo 5 Cyanobenzoate

Exploration of Novel Catalytic Transformations

The exploration of novel catalytic transformations for isopropyl 2-bromo-5-cyanobenzoate is an active area of research. While established cross-coupling reactions are valuable, scientists are continuously seeking more efficient, selective, and sustainable methods. A significant area of interest is the use of earth-abundant metal catalysts, such as nickel, to replace more expensive palladium catalysts in certain cross-coupling reactions. Nickel-catalyzed reactions could offer a more economical approach for transformations like the coupling of aryl halides.

Another frontier is the development of C-H activation reactions. This would allow for the direct functionalization of the aromatic ring without the need for pre-installed functional groups like the bromine atom, offering a more atom-economical approach to creating new molecules.

Furthermore, photoredox catalysis presents a promising avenue for novel transformations. By using light to drive chemical reactions, it may be possible to achieve unique reactivity patterns that are not accessible through traditional thermal methods. This could lead to the development of new ways to functionalize the this compound core.

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms is a key step towards accelerating the discovery of new materials and drug candidates. These platforms, which utilize robotics and software to perform chemical reactions, can significantly increase the throughput of compound synthesis.

A notable example is the use of continuous flow microreactors for reactions involving this compound. Research has shown the successful bromine-lithium exchange on this compound using n-butyllithium in a flow reactor at low temperatures. This method allows for the rapid and controlled generation of a highly reactive aryllithium intermediate, which can then be reacted with various electrophiles. The precise control over reaction time and temperature offered by flow chemistry is particularly advantageous for handling thermally unstable intermediates.

By incorporating this compound and its derivatives into the building block libraries of automated synthesizers, researchers can rapidly generate large numbers of diverse molecules for screening in various applications.

Chemoinformatic Approaches for Predicting New Reactivities

Chemoinformatic approaches are increasingly being used to predict the reactivity and potential applications of molecules like this compound. By analyzing its structural features and comparing them to vast databases of known chemical reactions, computational models can identify potential new transformations and reaction conditions.

The electronic properties of the molecule, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to its reactivity. The HOMO is expected to be located on the aromatic π-system with contributions from the bromine and ester oxygen atoms, while the LUMO is likely distributed over the aromatic ring and the electron-withdrawing cyano group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and reactivity.

Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new, untested reactions involving this compound. This can help to prioritize experiments and guide the discovery of novel synthetic routes and applications, saving time and resources in the laboratory.

Development of Isomeric and Analogous Compounds with Tuned Properties

The development of isomeric and analogous compounds of this compound is a promising strategy for fine-tuning its chemical and physical properties for specific applications. By altering the substitution pattern on the benzene (B151609) ring or modifying the ester and cyano groups, researchers can create a diverse library of related molecules with potentially enhanced or entirely new functionalities.

For instance, repositioning the bromo, cyano, and isopropyl ester groups on the aromatic ring would result in a series of isomers with different electronic and steric properties. This could influence their reactivity in cross-coupling reactions and their binding affinity to biological targets or their performance in electronic materials.

Furthermore, the synthesis of analogs where the bromine atom is replaced with other halogens (e.g., chlorine or iodine) or where the isopropyl ester is swapped for other alkyl or aryl esters can lead to compounds with tailored characteristics. nih.govgoogle.com Similarly, the cyano group could be replaced with other electron-withdrawing groups to modulate the electronic properties of the molecule. This systematic exploration of the chemical space around this compound is crucial for unlocking its full potential in various scientific fields.

Q & A

Basic: What are the optimal conditions for synthesizing Isopropyl 2-Bromo-5-cyanobenzoate using flow microreactors?

Answer:
this compound can be synthesized efficiently via continuous flow-flash chemistry , which enhances reaction control and scalability. Key steps include:

  • Br/Li Exchange : Perform at low temperatures (−78°C to −40°C) in a flow microreactor to minimize side reactions. Use n-BuLi as the lithiating agent in THF or Et₂O solvent systems .
  • Residence Time : Optimize to 2–5 seconds to prevent decomposition of intermediates.
  • Quenching : Rapidly quench the lithiated intermediate with electrophiles (e.g., DMF for formylation) to yield derivatives like 5-cyano-2-formylbenzoic acid.
    This method achieves >85% yield with high reproducibility, critical for synthesizing bioactive intermediates .

Advanced: How does the positioning of bromine and cyano groups influence regioselectivity in subsequent reactions?

Answer:
The ortho-bromine and para-cyano substituents on the benzoate ring create distinct electronic and steric environments:

  • Electron-Withdrawing Effects : The cyano group deactivates the ring, directing electrophilic substitution to the meta position relative to itself.
  • Steric Hindrance : The bulky isopropyl ester and bromine atom at C2 limit nucleophilic attack at adjacent positions, favoring reactions at C5 or C6.
    For example, in Suzuki-Miyaura couplings , the bromine acts as the primary leaving group, while the cyano group stabilizes transition states via resonance. Computational models (DFT) predict activation barriers for cross-coupling reactions, aiding in reaction design .

Basic: What spectroscopic methods are effective for characterizing this compound?

Answer:
Use a combination of techniques to confirm structure and purity:

  • NMR Spectroscopy :
    • ¹H NMR : Identify ester methyl groups (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.5–8.2 ppm, split due to substituents).
    • ¹³C NMR : Detect carbonyl (δ 165–170 ppm), nitrile (δ 115–120 ppm), and bromine-adjacent carbons (δ 125–135 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 282.984 (C₁₁H₁₀BrNO₂⁺) and fragmentation patterns (e.g., loss of isopropyl group).
  • IR Spectroscopy : Validate nitrile (C≡N stretch at ~2230 cm⁻¹) and ester (C=O stretch at ~1720 cm⁻¹) functionalities .

Advanced: How to mitigate competing side reactions during Br/Li exchange reactions involving this compound?

Answer:
Competing reactions (e.g., nucleophilic attack on the nitrile or ester groups) can be minimized by:

  • Temperature Control : Maintain lithiation below −40°C to suppress nucleophilic degradation.
  • Solvent Selection : Use THF over Et₂O for better stabilization of the lithiated intermediate.
  • Electrophile Addition Order : Introduce electrophiles (e.g., aldehydes) before warming the reaction mixture to avoid LiCN formation.
  • In-line Analytics : Monitor reaction progress via FTIR or UV-vis spectroscopy integrated into the flow system .

Basic: What are common synthetic routes to this compound and their yields?

Answer:
Two primary routes are documented:

Direct Bromination :

  • React 5-cyanoisopropyl benzoate with Br₂ in acetic acid (60–70°C, 12h). Yield: ~65%.
  • Limitation : Over-bromination at C3/C4 may occur.

Esterification of Pre-brominated Acid :

  • Start with 2-bromo-5-cyanobenzoic acid. Use H₂SO₄ catalysis in isopropyl alcohol (reflux, 24h). Yield: 75–80%.
  • Purification : Column chromatography (hexane:EtOAc 4:1) removes unreacted acid .

Advanced: What computational models predict the reactivity of this compound in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) are used to:

  • Map Frontier Molecular Orbitals : Identify sites for nucleophilic/electrophilic attack (e.g., LUMO localization near bromine).
  • Calculate Transition States : Predict activation energies for Pd-catalyzed couplings (e.g., Suzuki with arylboronic acids).
  • Assess Steric Parameters : Quantify %VBur (Buried Volume) for ligands like PPh₃, correlating with reaction rates.
    Experimental validation via kinetic studies (e.g., monitoring by GC-MS) aligns with computational predictions, enabling rational catalyst design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.